molecular formula C9H4Br2ClN B13209358 1,4-Dibromo-5-chloroisoquinoline

1,4-Dibromo-5-chloroisoquinoline

Cat. No.: B13209358
M. Wt: 321.39 g/mol
InChI Key: VVESPFNRGQPRES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dibromo-5-chloroisoquinoline is a halogenated isoquinoline derivative. Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring. The presence of bromine and chlorine atoms in this compound makes it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-5-chloroisoquinoline can be synthesized through various methods. One common method involves the bromination of isoquinoline derivatives. For example, quinoline and isoquinoline can be brominated in high yield by heating their hydrochlorides with bromine in nitrobenzene . This method can be adapted to synthesize this compound by using appropriate starting materials and reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions. The use of efficient brominating reagents, such as 1,3-dibromo-5,5-dimethylhydantoin, can provide high yields of the desired product under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-5-chloroisoquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different isoquinoline derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted isoquinoline derivatives.

Scientific Research Applications

1,4-Dibromo-5-chloroisoquinoline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological processes and as a potential lead compound for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dibromo-5-chloroisoquinoline involves its interaction with molecular targets and pathways in biological systems. The specific molecular targets and pathways depend on the context of its use. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromoisoquinoline
  • 5-Chloroisoquinoline
  • 1,4-Dibromoisoquinoline

Uniqueness

1,4-Dibromo-5-chloroisoquinoline is unique due to the presence of both bromine and chlorine atoms on the isoquinoline ring

Properties

Molecular Formula

C9H4Br2ClN

Molecular Weight

321.39 g/mol

IUPAC Name

1,4-dibromo-5-chloroisoquinoline

InChI

InChI=1S/C9H4Br2ClN/c10-6-4-13-9(11)5-2-1-3-7(12)8(5)6/h1-4H

InChI Key

VVESPFNRGQPRES-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CN=C2Br)Br

Origin of Product

United States

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